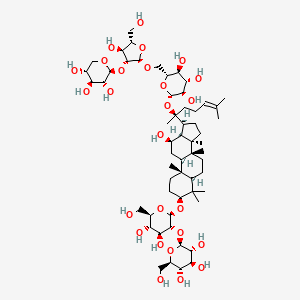
2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride” is an organic compound . The compound is a derivative of dihydropyran, a heterocyclic compound with the formula C5H8O . The compound appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride” consists of a dihydropyran ring attached to an ethanamine group. The compound has a molecular formula of C7H14ClNO and a molecular weight of 163.65 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.65 . It appears as a powder and is stored at room temperature .Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmacological Agents
This compound serves as a key intermediate in the synthesis of pharmacological agents. Its structure is pivotal in the construction of molecules that interact with biological targets. For instance, it can be used to develop modulators for the endocannabinoid system (ECS), which plays a significant role in regulating physiological processes such as pain sensation, mood, and appetite .
Organic Chemistry: Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing diverse organic structures, which are essential in developing new drugs and materials .
Materials Science: Precursor for Advanced Material Synthesis
The compound’s derivatives are used as precursors in the synthesis of advanced materials. These materials find applications in creating novel polymers, coatings, and other functional materials that have unique properties such as enhanced durability or specific electrical characteristics .
Neuroscience: Research on Neurotransmitter Modulation
In neuroscience, derivatives of this compound are explored for their potential to modulate neurotransmitter systems. This is crucial for understanding brain function and for the development of treatments for neurological disorders .
Pharmacology: Drug Development and Testing
Pharmacologically, this compound is involved in the development and testing of new drugs. It can be transformed into molecules that have therapeutic potential, and its derivatives are often tested in various pharmacological models to assess their efficacy and safety .
Biology: Probe for Biological Pathways
In biology, this compound is used as a chemical probe to study biological pathways. It can help in elucidating the mechanisms of action of various biological processes, which is fundamental for the discovery of new biological insights and therapeutic targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h2H,1,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAPRPMTSOQXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)







